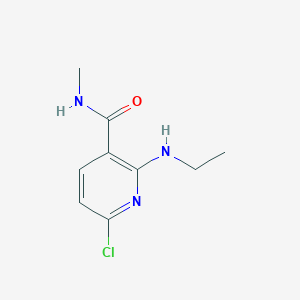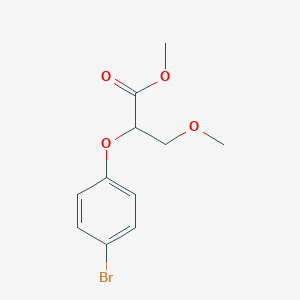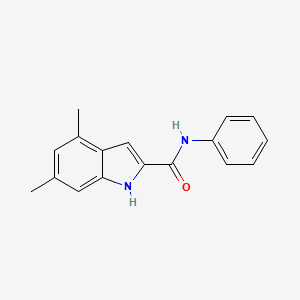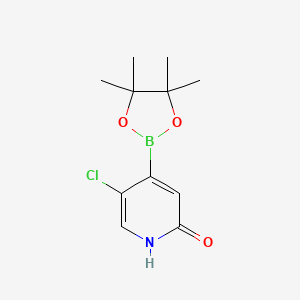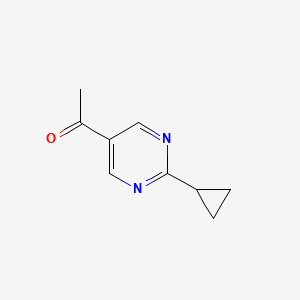
1-(2-Cyclopropylpyrimidin-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyclopropylpyrimidin-5-yl)ethanone is a heterocyclic compound with a pyrimidine ring substituted with a cyclopropyl group at the 2-position and an ethanone group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropylpyrimidin-5-yl)ethanone typically involves the acylation of 2-cyclopropylpyrimidine. One common method includes the reaction of 2-cyclopropylpyrimidine with ethanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Cyclopropylpyrimidin-5-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(2-Cyclopropylpyrimidin-5-yl)ethanoic acid.
Reduction: 1-(2-Cyclopropylpyrimidin-5-yl)ethanol.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Cyclopropylpyrimidin-5-yl)ethanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Cyclopropylpyrimidin-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . This inhibition can lead to various biological effects, such as antimicrobial or antiproliferative activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Cyclopropylpyrimidin-5-yl)ethanol: Similar structure but with an alcohol group instead of an ethanone group.
1-(2-Cyclopropylpyrimidin-5-yl)ethanoic acid: Similar structure but with a carboxylic acid group instead of an ethanone group.
2-Cyclopropylpyrimidine: Lacks the ethanone group but retains the cyclopropyl-substituted pyrimidine ring.
Uniqueness
1-(2-Cyclopropylpyrimidin-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanone group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
1-(2-cyclopropylpyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C9H10N2O/c1-6(12)8-4-10-9(11-5-8)7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI-Schlüssel |
JLXNMBTVYYEBIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN=C(N=C1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)
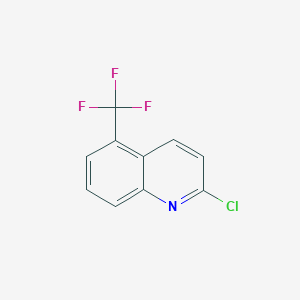

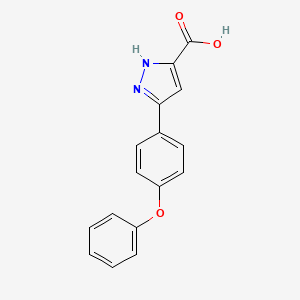
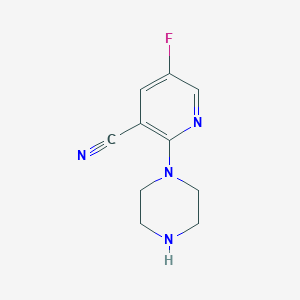
![[4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate](/img/structure/B13987214.png)
![1-[3-Carbomethoxy-4-[p-chlorophenyl]-5,5-dimethyl-4,5-dihydro-2-furyl]-3-phenylurea](/img/structure/B13987227.png)
